Pv200 antigen - 146411-43-0

Pv200 antigen

Catalog Number: EVT-1518777
CAS Number: 146411-43-0
Molecular Formula: C171H267N51O53S2.C2H4O2.H2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The Pv200 antigen originates from Plasmodium vivax, one of the primary causative agents of malaria in humans. It is particularly notable for its presence on the surface of merozoites, which are the invasive forms of the parasite that enter red blood cells during infection. The identification and study of this antigen have been supported by various research efforts, including those from institutions like the National Institutes of Health.

Classification

In terms of classification, the Pv200 antigen falls under the category of surface proteins associated with Plasmodium vivax. It is categorized as a merozoite surface protein, which plays a crucial role in the parasite's lifecycle and interaction with host cells. This classification is essential for understanding its function and relevance in malaria pathogenesis.

Synthesis Analysis

Methods

The synthesis of the Pv200 antigen involves recombinant DNA technology, where specific genes encoding this protein are inserted into expression vectors. These vectors are then introduced into suitable host cells, such as Escherichia coli or yeast, to produce the antigen in large quantities.

Technical Details

The production process typically includes:

  1. Gene Cloning: The gene encoding the Pv200 antigen is amplified using polymerase chain reaction techniques and cloned into an expression vector.
  2. Transformation: The recombinant vector is introduced into competent bacterial or yeast cells.
  3. Induction: The expression of the antigen is induced using specific inducers (e.g., isopropyl β-D-1-thiogalactopyranoside for bacterial systems).
  4. Purification: Following expression, purification techniques such as affinity chromatography are employed to isolate the Pv200 antigen from other cellular proteins.
Molecular Structure Analysis

Structure

The molecular structure of the Pv200 antigen consists of several domains that facilitate its interaction with host immune cells. The specific arrangement and composition of these domains are critical for its immunogenicity.

Data

Studies utilizing techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided valuable data regarding the three-dimensional structure of the Pv200 antigen, revealing key features that contribute to its function as an immunogen.

Chemical Reactions Analysis

Reactions

The Pv200 antigen participates in various biochemical reactions within the host's immune system. For instance, it can trigger antibody production upon exposure to immune cells.

Technical Details

Research has shown that upon recognition by B cells, the Pv200 antigen can lead to class switching and affinity maturation of antibodies, enhancing the immune response against malaria.

Mechanism of Action

Process

The mechanism by which the Pv200 antigen exerts its effects involves several steps:

  1. Antigen Presentation: After being processed by antigen-presenting cells, fragments of the Pv200 antigen are presented on major histocompatibility complex molecules.
  2. T Cell Activation: This presentation activates T helper cells, which subsequently stimulate B cells to produce antibodies specific to Plasmodium vivax.
  3. Immune Response: The antibodies generated can neutralize merozoites and prevent their entry into red blood cells.

Data

Quantitative assays have demonstrated that high levels of antibodies against the Pv200 antigen correlate with protection against malaria infection in endemic populations.

Physical and Chemical Properties Analysis

Physical Properties

The Pv200 antigen is typically characterized by:

  • Molecular Weight: Approximately 200 kDa.
  • Solubility: Soluble in aqueous buffers commonly used in biological assays.

Chemical Properties

Chemically, it exhibits properties typical of glycoproteins, including glycosylation patterns that influence its stability and interaction with receptors on immune cells.

Relevant analyses have shown that modifications to these chemical properties can alter immunogenicity, highlighting their importance in vaccine design.

Applications

Scientific Uses

The primary applications of the Pv200 antigen include:

  • Vaccine Development: As a candidate for malaria vaccines aimed at eliciting strong immune responses.
  • Diagnostic Tools: Utilized in serological assays to detect previous exposure to Plasmodium vivax.
  • Immunological Research: Serving as a model for studying host-parasite interactions and developing new therapeutic strategies against malaria.
Molecular Characterization of the Pv200 Antigen

Gene Structure and Genomic Organization of Plasmodium vivax Pv200

The Pv200 antigen, also designated Plasmodium vivax Merozoite Surface Protein 1 (PvMSP1), is a high-molecular-weight blood-stage surface protein critical for erythrocyte invasion. Its gene spans approximately 5 kb and is located on chromosome 5 of the P. vivax genome. The gene comprises 13 distinct blocks: six conserved, two semi-conserved, and five variable regions, reflecting evolutionary constraints on functional domains [2] [8]. Like other Plasmodium MSP1 genes, Pv200 undergoes proteolytic cleavage during merozoite maturation, yielding fragments including C-terminal 19-kDa (MSP1-19) and 33-kDa (MSP1-33) subunits essential for invasion [5] [8].

Interactive Table 1: Genomic Features of Pv200

FeatureSpecification
Chromosomal LocationChromosome 5
Gene Length~5 kilobases (kb)
Protein Size (precursor)~200 kDa
Proteolytic Fragments19-kDa and 33-kDa C-terminal subunits
Structural Blocks6 conserved, 2 semi-conserved, 5 variable

Comparative Analysis of Pv200 Gene Sequences Across Plasmodium Species

Pv200 shares significant homology with MSP1 orthologs in other Plasmodium species. The deduced amino acid sequence exhibits 34–37% identity with P. falciparum (PfMSP1), P. yoelii, and P. chabaudi MSP1 proteins [2]. The highest conservation resides in the C-terminal MSP1-19 region, which contains epidermal growth factor (EGF)-like domains critical for receptor binding. In contrast, central regions display substantial divergence, reflecting host-specific adaptation. Notably, Pv200 retains two putative proteolytic cleavage sites that generate 42-kDa and 19-kDa fragments, mirroring processing events in P. falciparum [2] [5]. This conservation underscores the fragment’s non-redundant role in invasion.

Strain-Specific Polymorphisms: Sal-1 vs. Belèm Isolates

Pv200 exhibits marked genetic variation between major P. vivax strains. The Sal-1 (El Salvador) and Belèm (Brazil) isolates share 81% overall amino acid identity but diverge in specific domains [2] [8]. A key distinction is a 23-residue polyglutamine repeat (23Q) in the Belèm strain’s N-terminal region, which is absent in Sal-1 [2]. Additionally, block 10 of the gene displays the highest polymorphism, with 45% amino acid divergence between strains, while blocks 4, 8, and 12 are semi-conserved (15–20% divergence) [8]. These polymorphisms influence immune recognition, as evidenced by differential antibody binding to MSP1-33 fragments of Sal-1 versus Belèm in patient sera [8].

Interactive Table 2: Strain-Specific Variations in Pv200

Region/FeatureBelèm StrainSal-1 StrainFunctional Implication
Polyglutamine RepeatPresent (23 residues)AbsentAlters antigenic surface
Block 10 Divergence45% amino acid difference45% amino acid differenceImpacts antibody recognition
Overall Identity81%81%Conserved core functions

Repetitive Sequence Motifs and Their Functional Implications

Pv200 harbors repetitive motifs that modulate its structure and function. The C-terminal MSP1-19 fragment contains two EGF-like domains stabilized by disulfide bonds, crucial for receptor binding [5] [8]. Additionally, the N-terminal region of Belèm Pv200 includes the 23Q repeat, which may facilitate antigenic variation or host immune evasion [2]. Computational analyses predict that such repeats adopt non-canonical structures (e.g., β-sheets or helices) that enhance protein-protein interactions during invasion [6]. Notably, repetitive sequences in MSP1 genes correlate with elevated recombination rates, contributing to the antigenic diversity observed in global P. vivax isolates [6] [10].

Protein Structure and Functional Domains

Pv200 is synthesized as a 200-kDa precursor that undergoes proteolytic cleavage into multiple fragments during merozoite maturation. The final processing step generates MSP1-42, which is further cleaved into MSP1-33 and MSP1-19. The latter remains anchored to the merozoite surface and is internalized into invaded reticulocytes [5] [8]. Structural studies reveal that MSP1-19 contains two EGF-like domains (EGF-L1 and EGF-L2) forming a hydrophobic cleft that binds host receptors [5] [8]. In contrast, MSP1-33 is intrinsically disordered and highly polymorphic, potentially shielding conserved invasion motifs from immune detection [8].

High-Activity Binding Peptides (HABPs) and Receptor Interaction

Synthetic peptide screening has identified 17 High-Activity Binding Peptides (HABPs) within Pv200 that specifically interact with human reticulocytes or erythrocytes [5]. Among these, 14 peptides bind exclusively to reticulocytes, one to erythrocytes, and two to both cell types. These HABPs exhibit nanomolar affinity (Kd: 20–150 nM) and map predominantly to conserved regions of MSP1, including EGF-like domains [5]. Glycine-scanning mutagenesis revealed critical residues within HABPs: substitutions at positions 3, 7, and 12 of peptide 43145 (located in block 12) abrogated reticulocyte binding by >90% [5]. Cross-linking assays further identified 18–20 kDa reticulocyte membrane proteins as putative receptors, absent in mature erythrocytes, explaining P. vivax's tropism for immature red blood cells [5].

Interactive Table 3: High-Activity Binding Peptides (HABPs) in Pv200

HABP IDLocation (Block)Binding SpecificityAffinity (Kd)Critical Residues
43145Block 12Reticulocytes30 nMY3, F7, W12
43187Block 10Erythrocytes150 nML5, I9, Y14
43222Block 4Reticulocytes20 nMH2, R8, Y16

Proteolytic Cleavage Sites and Maturation Process

Pv200 maturation involves sequential proteolytic events:

  • Primary cleavage: The 200-kDa precursor is processed into 83-kDa, 30-kDa, 38-kDa, and 42-kDa fragments.
  • Secondary cleavage: MSP1-42 is cleaved into MSP1-33 and MSP1-19 during merozoite egress [5] [8].Cleavage sites are conserved between Sal-1 and Belèm strains, localized to hydrophobic regions flanked by basic residues (e.g., Arg-Arg↓Leu). MSP1-19 remains membrane-bound via glycosylphosphatidylinositol (GPI) anchor and mediates adhesion during invasion, while MSP1-33 is shed [5] [8].

Immunogenicity and Antigenic Diversity

Humoral Immune Responses to Conserved vs. Variable Domains

Antibody responses against Pv200 are predominantly directed toward the conserved C-terminal MSP1-19 fragment. Serological studies in endemic areas show 89.6% (198/221) of P. vivax-infected patients possess anti-MSP1-19 antibodies, compared to 64.3% (142/221) for MSP1-33 Sal-1 and 48.0% (106/221) for MSP1-33 Belèm [8]. This disparity reflects MSP1-19’s sequence conservation (>95% identity across strains) versus MSP1-33’s high polymorphism (up to 45% divergence in block 10) [8]. Intriguingly, 39/221 patient sera recognized MSP1-33 Sal-1 but not MSP1-33 Belèm, highlighting strain-specific immunodominance [8].

Interactive Table 4: Antibody Responses to Pv200 Fragments in Patients

AntigenSeropositivity RateConservation LevelStrain-Specific Discrepancy
MSP1-1989.6% (198/221)High (>95% identity)None
MSP1-33 (Sal-1)64.3% (142/221)Moderate (block-specific)39 sera Sal-1+/Belèm−
MSP1-33 (Belèm)48.0% (106/221)Moderate (block-specific)6 sera Belèm+/Sal-1−

Implications for Vaccine Design

The genetic plasticity of Pv200 poses challenges for vaccine development. While MSP1-19 elicits broadly neutralizing antibodies that inhibit merozoite invasion in vitro, its disulfide-dependent conformational epitopes are difficult to reproduce in recombinant vaccines [5] [8]. Conversely, MSP1-33’s high polymorphism necessitates strain-inclusive formulations. Strategies under investigation include:

  • Chimeric vaccines: Fusion proteins incorporating conserved HABPs (e.g., peptide 43145) and MSP1-19 [5].
  • Multivalent designs: Co-expression of Sal-1 and Belèm MSP1-33 variants to overcome geographic variation [8].

Evolutionary Insights from Genomic Analyses

Comparative Genomics with Plasmodium cynomolgi

As the closest simian relative of P. vivax, P. cynomolgi shares near-identical rDNA and telomere structures [10]. Its MSP1 ortholog (PcMSP1) shows 85% amino acid identity with Pv200, particularly in EGF-like domains and proteolytic sites [10]. However, P. cynomolgi lacks the 23Q repeat found in Belèm Pv200, suggesting this motif arose recently in human-adapted P. vivax [2] [10].

Global Genetic Diversity

Properties

CAS Number

146411-43-0

Product Name

Pv200 antigen

Molecular Formula

C171H267N51O53S2.C2H4O2.H2O

Synonyms

Pv200 antigen

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